molecular formula C14H12N2O4 B13810415 3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid CAS No. 827025-41-2

3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid

Katalognummer: B13810415
CAS-Nummer: 827025-41-2
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: RTAGXGFLSZLPGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid is an organic compound with the molecular formula C13H12N2O4. It is a derivative of benzoic acid and pyridine, featuring a methylcarbamoyl group attached to the pyridine ring. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid typically involves the reaction between benzoic acid and 3-pyridinecarboxaldehyde. The reaction is carried out under acidic conditions, leading to the formation of the desired product along with water as a byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Common reagents used in the industrial synthesis include benzoic acid, 3-pyridinecarboxaldehyde, and suitable acids to catalyze the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-Nitropyridin-2-yl)benzoic acid
  • 3-Pyridin-2-ylbenzoic acid
  • 3-Pyridin-3-ylbenzoic acid
  • 4-(5-Nitropyridin-2-yl)benzoic acid
  • 3-(Pyridin-4-yl)benzaldehyde

Uniqueness

3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a pyridine ring and a methylcarbamoyl group. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

827025-41-2

Molekularformel

C14H12N2O4

Molekulargewicht

272.26 g/mol

IUPAC-Name

3-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoic acid

InChI

InChI=1S/C14H12N2O4/c1-15-13(17)12-8-11(5-6-16-12)20-10-4-2-3-9(7-10)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19)

InChI-Schlüssel

RTAGXGFLSZLPGN-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.